![molecular formula C14H13NS2 B1607495 Methyl diphenylcarbamodithioate CAS No. 71195-52-3](/img/structure/B1607495.png)
Methyl diphenylcarbamodithioate
Overview
Description
Methyl diphenylcarbamodithioate (MDPC) is a chemical compound that belongs to the class of carbamate pesticides. It is widely used in the agricultural industry to control pests and insects that damage crops. MDPC is a colorless, crystalline solid that is soluble in organic solvents but insoluble in water. In
Scientific Research Applications
Catalytic Applications
Methyl diphenylcarbamodithioate demonstrates potential as a catalyst in various chemical reactions. For instance, Diphenylprolinol methyl ether, a compound related to Methyl diphenylcarbamodithioate, shows high enantioselectivity as a catalyst in Michael addition reactions involving simple aldehydes and nonactivated enones. This process is noted for its impressive enantioselectivities (95-99% ee) and reduced catalyst loadings (Chi & Gellman, 2005).
Fluorescent Material Development
In the development of smart fluorescent materials, carbazole-based diphenyl maleimides, which share structural similarities with Methyl diphenylcarbamodithioate, have been synthesized and utilized. These materials showcase intense emission in solid states and responsiveness to external stimuli like heat, pressure, and vapor. Applications include rewritable data recording and sensing for low hydrostatic pressure, explosive detection, and pH changes (Mei et al., 2016).
Synthesis of Organic Compounds
Methyl diphenylcarbamodithioate-related compounds play a role in the synthesis of various organic molecules. For example, methyl phenyl carbonate and diphenyl carbonate, closely related compounds, have been studied as electrolyte additives in LiNi 0.8 Mn 0.1 Co 0.1 O2/graphite pouch cells, showing improvements in coulombic efficiency, capacity retention, and other performance metrics (Qiu et al., 2016).
Biological Applications
In the field of biology, fluorine-containing N,N′-diphenylcarbamimidothioates, which are structurally related to Methyl diphenylcarbamodithioate, have been synthesized and found to have significant antifungal activities against specific fungi. This highlights the potential biological and pharmaceutical applications of Methyl diphenylcarbamodithioate and its derivatives (Li et al., 2001).
properties
IUPAC Name |
methyl N,N-diphenylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS2/c1-17-14(16)15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKTBSTHXXSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368228 | |
Record name | Methyl diphenylcarbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71195-52-3 | |
Record name | Methyl diphenylcarbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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